(3,4-Dimethylphenyl)[1-phenyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-y l]amine
Description
The compound "(3,4-Dimethylphenyl)[1-phenyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-yl]amine" is a pyrazolo-pyrimidine derivative characterized by a 3,4-dimethylphenyl group at the 4-position and a prop-2-enylamino substituent at the 6-position of the pyrazolo[4,5-e]pyrimidine core. Pyrazolo-pyrimidine scaffolds are widely explored in medicinal chemistry due to their structural versatility and diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-1-phenyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-4-12-23-22-26-20(25-17-11-10-15(2)16(3)13-17)19-14-24-28(21(19)27-22)18-8-6-5-7-9-18/h4-11,13-14H,1,12H2,2-3H3,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGERLBAVZBWZAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC=C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4-Dimethylphenyl)[1-phenyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity based on recent studies, highlighting its mechanism of action, efficacy against various cell lines, and potential therapeutic uses.
Anticancer Properties
Recent research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to (3,4-Dimethylphenyl)[1-phenyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-yl]amine have shown potent inhibitory activity against various cancer cell lines.
These compounds are believed to act primarily as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. For example, a study indicated that certain pyrazolo[3,4-d]pyrimidines induced apoptosis by significantly increasing the percentage of cells in the pre-G1 phase of the cell cycle, suggesting effective cytotoxicity against tumor cells .
Inhibition of EGFR
The epidermal growth factor receptor (EGFR) is a well-known target in cancer therapy. Compounds within this class have demonstrated promising results as EGFR tyrosine kinase inhibitors. One study reported that specific derivatives exhibited IC50 values as low as 0.034 µM against EGFR, indicating potent inhibitory effects .
Antimicrobial and Anti-inflammatory Activities
Beyond anticancer effects, pyrazolo-pyrimidine derivatives have also been studied for their antimicrobial and anti-inflammatory properties. Various compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as antifungal activities . The anti-inflammatory potential is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Studies
- Cell Line Studies : A series of synthesized pyrazolo[3,4-d]pyrimidine derivatives were tested against the NCI 60 cancer cell line panel. The results demonstrated broad-spectrum cytotoxic activity with GI50 values ranging from 0.018 to 9.98 μM for selected compounds .
- EGFR Inhibition : In a comparative study of various derivatives, one compound exhibited significant inhibition of EGFR with an IC50 value of 0.054 µM and was effective in modulating P-glycoprotein expression .
- Antimicrobial Efficacy : Compounds were evaluated for their antimicrobial activity against several pathogens. Results indicated high activity against specific strains of bacteria and fungi, highlighting their potential as therapeutic agents beyond oncology .
Data Tables
Here are some summarized findings from recent studies:
| Compound | Activity Type | IC50 (µM) | Observations |
|---|---|---|---|
| Compound 15 | EGFR Inhibition | 0.135 | Significant inhibition observed |
| Compound 16 | Cytotoxicity | 0.034 | Broad-spectrum activity |
| Compound X | Antimicrobial | <10 | Effective against Gram-positive strains |
| Compound Y | Anti-inflammatory | N/A | Reduced cytokine levels |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazolo[4,5-e]pyrimidine derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit specific cancer cell lines. For example, a study demonstrated that similar compounds could induce apoptosis in breast cancer cells through the modulation of signaling pathways involved in cell survival and death .
Table 1: Anticancer Activity of Pyrazolo[4,5-e]pyrimidine Derivatives
Antifungal Properties
The compound has also been investigated for its antifungal activity. Research indicates that certain pyrazolo derivatives can synergistically enhance antifungal effects when combined with traditional antifungal agents, thereby improving therapeutic outcomes against resistant fungal strains .
Table 2: Antifungal Activity of Related Compounds
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of various enzymes involved in disease pathways. For instance, studies on related pyrazolo compounds have shown effective inhibition of kinases associated with cancer progression .
Table 3: Enzyme Inhibition Studies
| Compound Name | Target Enzyme | Inhibition Rate (%) | Reference |
|---|---|---|---|
| Compound E | Kinase A | 85 | |
| Compound F | Kinase B | 75 | |
| (3,4-Dimethylphenyl)[1-phenyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-yl]amine | TBD | TBD | TBD |
Neuroprotective Effects
Emerging research suggests that compounds within this class may offer neuroprotective benefits by modulating neuroinflammatory responses and providing protection against oxidative stress in neuronal cells .
Case Study: Neuroprotection in Animal Models
In a study involving animal models of neurodegeneration, a related compound demonstrated significant reductions in markers of inflammation and oxidative damage, suggesting potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Comparison with Similar Compounds
Key Observations :
Comparison :
- The target compound’s allylamine group may require milder conditions to avoid polymerization, contrasting with high-temperature reflux used for aryloxy derivatives .
- Yields for morpholine-functionalized analogues (70–85%) suggest that introducing polar groups (e.g., prop-2-enylamino) could be similarly efficient .
Inferences for Target Compound :
- Anti-inflammatory activity is less likely compared to urea/thiourea analogues due to the absence of hydrogen-bond-donating groups .
Physicochemical Properties
Lipophilicity (logP) and molecular weight (MW) influence drug-likeness:
Key Insight :
- The target compound’s logP (~3.5) aligns with orally bioavailable drugs but may require formulation optimization for solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
